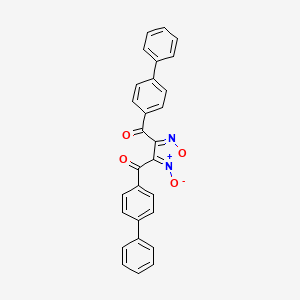
(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis(4-biphenylylmethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis(4-biphenylylmethanone) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as OBD, and it belongs to the class of oxadiazole derivatives. OBD has shown promising results in various scientific studies, including its use as a fluorescent probe, sensor, and catalyst.
作用機序
The mechanism of action of OBD depends on its application. As a fluorescent probe, OBD binds to metal ions, causing a change in its fluorescence intensity. As a sensor, OBD interacts with the target analyte, resulting in a change in its optical properties. As a catalyst, OBD activates the reactants, leading to the formation of the desired product.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of OBD. However, OBD has been reported to exhibit low toxicity and good biocompatibility, making it a potential candidate for biological applications.
実験室実験の利点と制限
OBD has several advantages for lab experiments, including its high sensitivity, selectivity, and stability. OBD is also relatively easy to synthesize and can be modified to improve its properties. However, OBD has some limitations, such as its limited solubility in water, which can affect its performance in biological applications.
将来の方向性
There are several future directions for the research and development of OBD. One direction is to explore its potential applications in biological imaging and diagnostics. Another direction is to modify OBD to improve its solubility and biocompatibility. Additionally, the development of new synthesis methods and the optimization of reaction conditions can improve the yield and purity of OBD. Finally, the use of OBD in combination with other compounds can lead to the development of new materials with unique properties and potential applications.
Conclusion
In conclusion, OBD is a promising compound with unique properties and potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of OBD can lead to the discovery of new materials and applications that can benefit society.
合成法
OBD can be synthesized using various methods, including the reaction of 4-biphenylylmethanone with hydrazine hydrate and subsequent oxidation using hydrogen peroxide. Another method involves the reaction of 4-biphenylylmethanone with hydrazine hydrate and subsequent reaction with nitrous acid. The yield of OBD can be improved by optimizing the reaction conditions, such as reaction time, temperature, and concentration.
科学的研究の応用
OBD has been widely used in scientific research due to its unique properties, such as fluorescence, solubility, and stability. OBD has been used as a fluorescent probe for the detection of various metal ions, such as copper, zinc, and mercury. OBD has also been used as a sensor for the detection of nitroaromatic compounds and amino acids. In addition, OBD has shown promising results as a catalyst in various organic transformations, such as the oxidation of alcohols and the synthesis of heterocyclic compounds.
特性
IUPAC Name |
[5-oxido-4-(4-phenylbenzoyl)-1,2,5-oxadiazol-5-ium-3-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O4/c31-27(23-15-11-21(12-16-23)19-7-3-1-4-8-19)25-26(30(33)34-29-25)28(32)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYKQLLESGXTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NO[N+](=C3C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
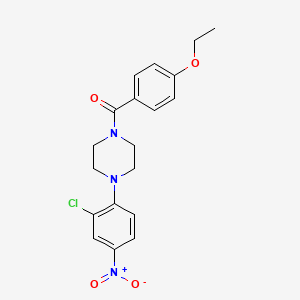
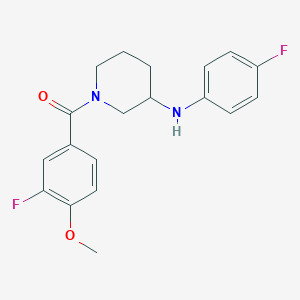
![1-ethyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5087950.png)
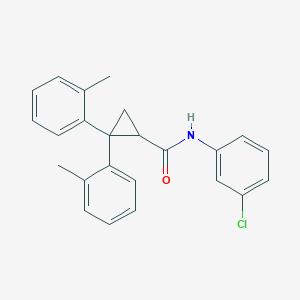
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5087977.png)
![N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
![2-ethyl-3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5087991.png)
![1-(4-fluorophenyl)-7-(3-pyridinyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B5087996.png)
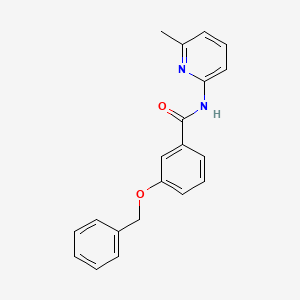
![1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5088004.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5088012.png)
amine oxalate](/img/structure/B5088014.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088019.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-diphenylacetamide](/img/structure/B5088024.png)
